Myristyl Betaine

描述

属性

IUPAC Name |

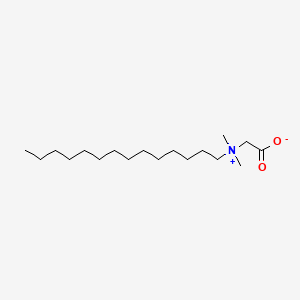

2-[dimethyl(tetradecyl)azaniumyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19(2,3)17-18(20)21/h4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMIHKCGXQMFEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041288 | |

| Record name | 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2601-33-4 | |

| Record name | Myristyldimethyl betaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2601-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristyl betaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002601334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (carboxylatomethyl)dimethyltetradecylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYL BETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95C19D1X0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Myristyl Betaine for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Myristyl Betaine, a zwitterionic surfactant, is a versatile compound with increasing relevance in various laboratory settings, including pharmaceutical and cosmetic research. Its unique amphoteric nature, characterized by the presence of both a positive and a negative charge in its molecular structure, imparts valuable properties such as surface tension reduction, foam boosting, and excellent compatibility with other surfactant types.[1][2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization, and insights into its applications in drug delivery.

Core Chemical and Physical Properties

This compound, chemically known as (carboxymethyl)dimethyltetradecylammonium, possesses a long hydrophobic alkyl chain (myristyl group) and a hydrophilic headgroup containing a quaternary ammonium cation and a carboxylate anion.[4][5] This structure underlies its surface-active properties and its behavior in aqueous solutions. A summary of its key properties is presented below.

General Properties

| Property | Value | Reference |

| Chemical Name | 2-[dimethyl(tetradecyl)azaniumyl]acetate | |

| Synonyms | Myristyl dimethyl glycine, N,N-Dimethyl-N-tetradecylglycine | |

| CAS Number | 2601-33-4 | |

| Molecular Formula | C₁₈H₃₇NO₂ | |

| Molecular Weight | 299.49 g/mol | |

| Appearance | White to off-white crystalline powder or liquid |

Physicochemical Data for Laboratory Use

Quantitative data on the physicochemical properties of this compound are crucial for its effective use in research and formulation development. The following table summarizes key parameters, though it is important to note that some values may vary depending on the specific grade and purity of the compound, as well as the experimental conditions.

| Parameter | Value/Range | Method | Reference |

| Critical Micelle Concentration (CMC) | Not explicitly found for this compound, but for similar betaines like Cocamidopropyl Betaine, it is in the range of 0.4 - 1.0 mM. The CMC is the concentration at which surfactant molecules begin to form micelles. | Surface Tensiometry, Conductivity, Fluorescence Spectroscopy | |

| Surface Tension | As a surfactant, it significantly reduces the surface tension of water. Specific values are concentration-dependent. | Wilhelmy Plate Method, Du Noüy Ring Method, Pendant Drop Tensiometry | |

| Viscosity | Acts as an excellent viscosity builder and gelling agent in aqueous solutions. The viscosity increases with concentration. | Rotational Viscometer | |

| Solubility | Soluble in water. | Not specified | |

| Stability | Stable in acidic and alkaline conditions, as well as in high-electrolyte solutions. | Not specified |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound in a laboratory setting. Below are protocols for determining its critical micelle concentration, surface tension, and viscosity.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant. It can be determined by observing the change in a physical property of the surfactant solution as a function of its concentration.

Method 1: Surface Tensiometry

-

Preparation of Solutions: Prepare a stock solution of this compound in deionized water. A series of dilutions are then made from the stock solution to cover a range of concentrations both below and above the expected CMC.

-

Measurement: The surface tension of each solution is measured using a tensiometer (e.g., employing the Wilhelmy plate or du Noüy ring method). The instrument should be calibrated according to the manufacturer's instructions.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The point at which the surface tension stops decreasing significantly and plateaus indicates the CMC. This is often determined by the intersection of the two linear regions of the plot.

Method 2: Conductivity Measurement (for ionic surfactants, applicable to zwitterionics)

-

Preparation of Solutions: Prepare a series of this compound solutions of varying concentrations in deionized water, similar to the surface tensiometry method.

-

Measurement: The conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature.

-

Data Analysis: Plot the specific conductivity versus the concentration of this compound. A distinct break in the slope of the plot will be observed at the CMC. This is because the mobility of the surfactant molecules changes upon micelle formation.

Measurement of Surface Tension

The ability of this compound to reduce surface tension is a key indicator of its surfactant activity.

Method: Wilhelmy Plate Method

-

Apparatus Setup: A tensiometer equipped with a platinum Wilhelmy plate is used. The plate must be thoroughly cleaned (e.g., by flaming) to ensure accurate measurements.

-

Sample Preparation: The this compound solution of the desired concentration is placed in a clean vessel. The temperature of the solution should be controlled and recorded.

-

Measurement: The Wilhelmy plate is immersed in the solution and then slowly withdrawn. The force exerted on the plate due to surface tension is measured by the tensiometer.

-

Calculation: The surface tension (γ) is calculated from the measured force (F), the perimeter of the plate (L), and the contact angle (θ), which is typically assumed to be zero for a properly wetted plate (cos θ = 1): γ = F / L.

Measurement of Viscosity

The viscosity of this compound solutions is an important parameter in formulation development, as it acts as a viscosity modifier.

Method: Rotational Viscometry

-

Apparatus Setup: A rotational viscometer with a suitable spindle is selected based on the expected viscosity of the solution. The instrument is calibrated using standard viscosity fluids.

-

Sample Preparation: The this compound solution is prepared at the desired concentration and equilibrated to a specific temperature in a suitable container.

-

Measurement: The spindle is immersed in the solution to the specified depth. The spindle is then rotated at a constant speed, and the torque required to maintain this speed is measured.

-

Calculation: The viscosity is calculated from the measured torque, the rotational speed, and the calibration constant of the spindle. For non-Newtonian fluids, measurements should be taken at various shear rates to characterize the flow behavior.

Applications in Drug Development

This compound's properties make it a valuable excipient in drug delivery systems, particularly for topical and transdermal formulations.

Skin Penetration Enhancement

Surfactants are known to act as penetration enhancers by interacting with the stratum corneum, the outermost layer of the skin. The proposed mechanism involves the disruption of the highly organized lipid bilayers of the stratum corneum, thereby increasing their fluidity and permeability to drug molecules. The amphiphilic nature of this compound allows it to insert into the lipid matrix, creating transient pores or altering the lipid packing, which facilitates the passage of active pharmaceutical ingredients (APIs).

References

Myristyl Betaine: A Technical Examination of its Putative Mechanisms in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristyl betaine, a quaternary ammonium compound with a C14 alkyl chain, is extensively utilized in the cosmetics and personal care industries as an amphoteric surfactant. Its roles as a cleansing agent, foam booster, and conditioning agent are well-documented. However, a comprehensive understanding of its specific molecular and cellular mechanisms of action within biological systems is not well-established in publicly available scientific literature. This technical guide synthesizes the existing knowledge on surfactants and related alkyl betaines to extrapolate the probable mechanisms by which this compound interacts with biological entities. The primary mode of action is likely driven by its surfactant properties, leading to interactions with and disruption of cellular membranes. This document will explore these potential mechanisms, supported by data from analogous compounds, and will outline experimental protocols for further investigation.

Introduction

This compound, chemically known as (carboxymethyl)dimethylmyristylammonium, is a zwitterionic surfactant. Its structure comprises a hydrophilic carboxylate head group and a hydrophobic 14-carbon alkyl chain (myristyl group). This amphipathic nature governs its behavior in aqueous solutions and its interaction with biological surfaces. While its applications in commercial formulations are based on its physicochemical properties, its effects on living cells and biological macromolecules are of increasing interest to researchers in fields ranging from toxicology to drug delivery. This guide aims to provide a detailed, albeit extrapolated, overview of its potential biological mechanisms of action.

Physicochemical Properties and Surfactant Action

As a surfactant, this compound lowers the surface tension of water and can form micelles at concentrations above its critical micelle concentration (CMC). This property is central to its cleansing action and is also the foundation of its likely biological activity. The hydrophobic myristyl tail can intercalate into the lipid bilayers of cell membranes, while the hydrophilic head group remains in the aqueous environment.

Postulated Mechanism of Action in Biological Systems: Membrane Interaction

The primary mechanism of action of this compound in biological systems is hypothesized to be the disruption of cellular membranes. This is inferred from its surfactant nature and from studies on structurally similar alkyl betaines, such as lauryl betaine.

Interaction with the Lipid Bilayer

The myristyl chain of the molecule can insert itself into the hydrophobic core of the lipid bilayer, leading to several potential consequences:

-

Increased Membrane Fluidity: The insertion of foreign molecules can disrupt the ordered packing of phospholipids, leading to an increase in membrane fluidity.

-

Formation of Pores and Micelles: At higher concentrations, this compound molecules may aggregate within the membrane, leading to the formation of pores or even the complete solubilization of the membrane into mixed micelles.[1][2] This would lead to a loss of cellular integrity and ultimately cell lysis.

-

Alteration of Membrane Protein Function: By changing the lipid environment, this compound can indirectly affect the function of integral membrane proteins, which are sensitive to the physical state of the surrounding bilayer.

A study on the antifungal mechanism of lauryl betaine, a C12 alkyl betaine, demonstrated that it targets the synthesis of ergosterol, a key component of fungal cell membranes.[3][4] This suggests that alkyl betaines can have specific effects on membrane composition and integrity. Interestingly, the same study noted that this compound, when used to solubilize lauryl betaine, did not exhibit antifungal activity on its own, suggesting that the length of the alkyl chain is a critical determinant of biological activity in this context.[4]

Signaling Pathways

While direct interaction with signaling proteins is not the primary proposed mechanism for a surfactant like this compound, membrane disruption can trigger a cascade of intracellular signaling events. For example, the influx of ions through a permeabilized membrane can activate various stress-response pathways. It is important to distinguish this compound from the well-studied molecule "betaine" (trimethylglycine). Betaine is a known osmolyte and methyl donor that plays a significant role in cellular metabolism and signaling pathways related to inflammation and apoptosis. This compound's long alkyl chain fundamentally changes its properties, making it a membrane-active surfactant rather than a small molecule participant in intracellular metabolic pathways.

The following diagram illustrates the proposed general mechanism of this compound's interaction with a cell membrane.

Quantitative Data

There is a notable absence of publicly available quantitative data regarding the specific biological activities of this compound. The following table summarizes the type of data that would be necessary for a thorough understanding of its mechanism of action, with placeholder examples.

| Parameter | Example Value | Significance |

| Critical Micelle Concentration (CMC) | 1 - 10 mM | Concentration at which surfactant molecules begin to form micelles and biological activity may significantly increase. |

| Hemolytic Concentration (HC50) | 50 - 500 µM | Concentration causing 50% lysis of red blood cells, a measure of membrane-disrupting activity. |

| Cytotoxicity (IC50) in various cell lines | 10 - 100 µM | Concentration causing 50% inhibition of cell growth, indicating overall toxicity. |

| Minimum Inhibitory Concentration (MIC) | > 100 µg/mL | The lowest concentration that inhibits the visible growth of a microorganism. As noted, for some fungi, this may be high. |

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of biophysical and cell-based assays are required.

Membrane Interaction Studies

Objective: To characterize the physical interaction of this compound with lipid bilayers.

Methodology: Liposome Permeability Assay

-

Preparation of Liposomes: Prepare large unilamellar vesicles (LUVs) encapsulating a fluorescent dye such as calcein at a self-quenching concentration.

-

Incubation with this compound: Incubate the calcein-loaded liposomes with varying concentrations of this compound.

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a spectrofluorometer. The dequenching of calcein fluorescence upon its release from the liposomes indicates an increase in membrane permeability.

-

Data Analysis: Plot the percentage of dye leakage as a function of this compound concentration to determine the concentration-dependent effect on membrane integrity.

The workflow for this experiment is depicted below.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound on cell viability.

Methodology: MTT Assay

-

Cell Culture: Plate cells (e.g., human keratinocytes, fibroblasts) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 24 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Conclusion and Future Directions

References

- 1. Solubilization of lipid bilayers by myristyl sucrose ester: effect of cholesterol and phospholipid head group size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solubilization of lipid bilayers by myristyl sucrose ester: effect of cholesterol and phospholipid head group size - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Mechanism of Action of Lauryl Betaine Against Skin-Associated Fungus Malassezia restricta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal Mechanism of Action of Lauryl Betaine Against Skin-Associated Fungus Malassezia restricta - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Myristyl Betaine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristyl Betaine, a zwitterionic surfactant, is a subject of growing interest in various research and development sectors due to its unique physicochemical properties. This technical guide provides a comprehensive overview of the synthesis and purification of this compound (N,N-dimethyl-N-tetradecyl-1-ammonioacetate) for research purposes. It includes a detailed, step-by-step experimental protocol for its synthesis from N,N-dimethyl-1-tetradecanamine and sodium chloroacetate, methodologies for its purification via recrystallization and column chromatography, and analytical techniques for purity assessment. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is an amphoteric surfactant belonging to the alkyl betaine class. Its structure comprises a hydrophilic carboxylate group and a hydrophobic myristyl (C14) alkyl chain, lending it excellent detergency, foaming, and emulsifying properties, coupled with mildness to the skin and eyes. These characteristics make it a valuable compound in the formulation of personal care products and a subject of investigation for potential applications in drug delivery and biotechnology. For research and development purposes, the availability of high-purity this compound is crucial to ensure the reliability and reproducibility of experimental results. This guide outlines a robust laboratory-scale synthesis and purification strategy to obtain this compound of a quality suitable for scientific investigation.

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of N,N-dimethyl-1-tetradecanamine (myristyl dimethylamine) with sodium chloroacetate in an aqueous solution. The reaction proceeds via a nucleophilic substitution mechanism where the tertiary amine attacks the electrophilic carbon of the chloroacetate.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of long-chain alkyl betaines.[1]

Materials:

-

N,N-dimethyl-1-tetradecanamine (Myristyl dimethylamine)

-

Sodium chloroacetate

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl) (for pH adjustment)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

pH meter

-

Separatory funnel

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and temperature probe, add N,N-dimethyl-1-tetradecanamine (1.0 mol equivalent) and deionized water (approximately 2 L per mole of amine).

-

Heating: Begin stirring and heat the mixture to 80°C.

-

Addition of Sodium Chloroacetate: In a separate beaker, dissolve sodium chloroacetate (1.1 mol equivalent) in deionized water (approximately 1 L per mole of chloroacetate). Once the amine solution reaches 80°C, slowly add the sodium chloroacetate solution to the reaction flask over a period of 1 hour.

-

pH Adjustment and Reaction: Maintain the reaction temperature at 80°C. Monitor the pH of the reaction mixture and maintain it between 8 and 9 by the dropwise addition of a 25% (w/v) sodium hydroxide solution.[1]

-

Reaction Time: Continue the reaction for 24 hours at 80°C with continuous stirring.[1]

-

Work-up: After 24 hours, cool the reaction mixture to room temperature. The product, this compound, will be in the aqueous solution along with sodium chloride and any unreacted starting materials.

Quantitative Data

| Parameter | Value | Reference |

| Reaction Temperature | 80°C | [1] |

| Reaction Time | 24 hours | [1] |

| pH | 8-9 | |

| Stoichiometry (Amine:Chloroacetate) | 1 : 1.1 | Adapted from |

| Expected Yield | >90% (based on conversion of amine) |

Purification of this compound

Purification is a critical step to remove unreacted starting materials, byproducts (primarily sodium chloride), and other impurities. A combination of extraction and recrystallization or column chromatography can be employed.

Purification Workflow

Caption: Purification workflow for this compound.

Experimental Protocols

This step is primarily to remove any unreacted N,N-dimethyl-1-tetradecanamine.

-

Transfer the cooled reaction mixture to a separatory funnel.

-

Add an equal volume of a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

-

Shake the funnel vigorously and allow the layers to separate. The unreacted amine will partition into the organic layer.

-

Drain the aqueous layer containing the this compound.

-

Repeat the extraction of the aqueous layer twice more with fresh organic solvent.

-

Solvent Selection: A common solvent system for the recrystallization of long-chain alkyl betaines is a mixture of a polar protic solvent (like isopropanol or ethanol) and a less polar solvent (like acetone or ethyl acetate). The ideal solvent system should dissolve the this compound at an elevated temperature and allow it to crystallize upon cooling, while keeping impurities dissolved.

-

Procedure: a. Concentrate the aqueous solution of this compound under reduced pressure to a viscous liquid. b. Add a minimal amount of hot isopropanol to dissolve the crude product. c. Slowly add acetone while the solution is still warm until a slight turbidity persists. d. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization. e. Collect the crystals by vacuum filtration and wash them with cold acetone. f. Dry the crystals under vacuum.

For research applications requiring very high purity, column chromatography can be employed.

| Parameter | Description |

| Stationary Phase | Silica gel (60-120 mesh) |

| Mobile Phase | A gradient of chloroform, methanol, and aqueous ammonia. A typical starting gradient could be 90:10:1 (CHCl₃:MeOH:NH₄OH), gradually increasing the polarity by increasing the proportion of methanol and ammonia. |

| Elution Monitoring | Thin Layer Chromatography (TLC) using a similar solvent system and visualized with a suitable stain (e.g., iodine vapor or potassium permanganate). |

Purity Assessment

The purity of the synthesized this compound should be assessed using a combination of analytical techniques.

Analytical Methods

| Technique | Purpose | Typical Parameters & Expected Results |

| ¹H NMR | Structural confirmation and purity assessment | Solvent: D₂O or CDCl₃. Expected Signals: A triplet around 0.8-0.9 ppm (terminal CH₃), a broad multiplet around 1.2-1.4 ppm (-(CH₂)₁₀-), a multiplet around 1.6-1.8 ppm (-CH₂-CH₂-N-), a singlet around 3.2-3.3 ppm (-N(CH₃)₂), a multiplet around 3.4-3.5 ppm (-CH₂-N-), and a singlet around 3.8-3.9 ppm (-N-CH₂-COO⁻). Purity can be estimated by comparing the integral of the analyte peaks to those of a known internal standard. |

| HPLC | Purity determination and quantification | Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column. Mobile Phase: Isocratic mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate). Detector: Evaporative Light Scattering Detector (ELSD) or UV detector at low wavelength (~200-210 nm). |

| ESI-MS | Molecular weight confirmation | Mode: Positive ion mode. Expected [M+H]⁺: m/z corresponding to the molecular weight of this compound (C₁₈H₃₇NO₂), which is approximately 299.5 g/mol . Fragmentation patterns can provide further structural information. |

| FT-IR | Functional group identification | Expected Bands: C-H stretching (alkane) around 2850-2960 cm⁻¹, C=O stretching (carboxylate) around 1580-1650 cm⁻¹, and C-N stretching around 1000-1250 cm⁻¹. |

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound for research purposes. By following the outlined experimental protocols and utilizing the suggested analytical methods, researchers can obtain a high-purity product suitable for a wide range of scientific investigations. The provided diagrams and tables are intended to serve as a practical resource for the efficient implementation of these methods in a laboratory setting. Careful execution of each step is essential to ensure the desired purity and yield of the final product.

References

Determining the Critical Micelle Concentration of Myristyl Betaine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Myristyl Betaine and its Micellization

This compound, chemically known as (carboxymethyl)dimethyltetradecylammonium, is an amphiphilic molecule possessing both a hydrophobic myristyl (C14) tail and a hydrophilic headgroup containing both a quaternary ammonium cation and a carboxylate anion.[1][2] This zwitterionic nature contributes to its desirable properties, including good performance over a wide pH range.

The formation of micelles is a thermodynamically driven process. Below the CMC, this compound molecules exist predominantly as monomers in solution. As the concentration increases, these monomers adsorb at interfaces, such as the air-water interface, leading to a reduction in surface tension. Once the interface is saturated, further increases in concentration lead to the formation of micelles in the bulk phase. This aggregation sequesters the hydrophobic tails from the aqueous environment, minimizing unfavorable interactions and lowering the overall free energy of the system. The concentration at which this sharp transition occurs is the CMC.

Experimental Methodologies for CMC Determination

Several physical properties of a surfactant solution exhibit a distinct change at the CMC, forming the basis for various determination methods. The most common and reliable techniques for determining the CMC of this compound are surface tensiometry, conductivity measurement, and fluorescence spectroscopy.

Surface Tensiometry

Principle: Surface tension is a direct measure of the energy at the interface between a liquid and another phase (e.g., air). Surfactant monomers are surface-active and reduce the surface tension of the solvent. As the concentration of this compound increases, the surface tension decreases until the surface becomes saturated with monomers. Beyond this point, additional surfactant molecules form micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is identified as the concentration at the inflection point of a plot of surface tension versus the logarithm of the surfactant concentration.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in high-purity deionized water or a buffer of choice. The concentration should be well above the expected CMC.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide concentration range, both below and above the anticipated CMC.

-

Instrumentation: Utilize a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution.

-

Measurement:

-

Calibrate the instrument according to the manufacturer's instructions.

-

Measure the surface tension of the pure solvent (blank).

-

Measure the surface tension of each this compound dilution, ensuring temperature equilibrium and proper cleaning of the ring or plate between measurements.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The plot will typically show two linear regions. The intersection of the two extrapolated lines corresponds to the CMC.

-

Conductivity Measurement

Principle: This method is suitable for ionic and zwitterionic surfactants like this compound. The electrical conductivity of a surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration due to the presence of individual charged monomers. Above the CMC, the formation of micelles leads to a decrease in the slope of the conductivity versus concentration plot. This is because the mobility of a micelle is lower than the sum of the mobilities of its constituent monomers, and counter-ions can become associated with the micelle, reducing the number of free charge carriers.

Experimental Protocol:

-

Solution Preparation: Prepare a series of this compound solutions in deionized water across a range of concentrations.

-

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

-

Measurement:

-

Measure the conductivity of the pure solvent.

-

Measure the conductivity of each this compound solution, ensuring thermal equilibrium.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the this compound concentration.

-

The plot will show two linear regions with different slopes. The intersection of these two lines gives the CMC.

-

Fluorescence Spectroscopy

Principle: This highly sensitive technique utilizes a fluorescent probe, typically a hydrophobic molecule like pyrene, that exhibits different fluorescence characteristics in polar and non-polar environments. Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence spectrum, such as a shift in the emission wavelength or a change in the ratio of vibronic peak intensities.

Experimental Protocol:

-

Probe and Surfactant Preparation:

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).

-

Prepare a series of this compound solutions in deionized water.

-

-

Sample Preparation:

-

Aliquot a small, constant amount of the pyrene stock solution into a series of vials.

-

Evaporate the solvent completely to leave a thin film of pyrene.

-

Add the prepared this compound solutions to the vials and allow them to equilibrate (e.g., overnight with gentle agitation) to ensure solubilization of the pyrene.

-

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Excite the samples at a wavelength appropriate for pyrene (e.g., ~335 nm).

-

Record the emission spectra (e.g., from 350 to 450 nm).

-

-

Data Analysis:

-

From the emission spectra, determine the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃).

-

Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

-

A sigmoidal curve is typically obtained, and the CMC is determined from the inflection point of this curve.

-

Quantitative Data for this compound CMC

A thorough review of the scientific literature did not yield specific, experimentally determined CMC values for this compound under various conditions. The CMC of a surfactant is highly dependent on factors such as temperature, pH, and the presence of electrolytes or other solutes. Therefore, it is imperative for researchers to determine the CMC of this compound under the precise conditions relevant to their specific application using the detailed protocols provided in this guide.

For context, the following table provides a general range for the CMC of some other betaine-type surfactants. It is important to note that these values are for different molecules and should not be used as a direct substitute for experimentally determined values for this compound.

| Surfactant | CMC (mM) | Method | Conditions |

| Lauryl Betaine | 0.5 - 1.0 | Not Specified | Not Specified |

| Cocamidopropyl Betaine | 0.4 - 1.0 | Not Specified | Not Specified |

Conclusion

The determination of the Critical Micelle Concentration is a fundamental step in the characterization of this compound for its effective use in research, drug development, and various industrial formulations. This guide has provided detailed experimental protocols for three robust methods: surface tensiometry, conductivity measurement, and fluorescence spectroscopy. While published quantitative CMC data for this compound is scarce, the methodologies outlined herein provide a clear pathway for researchers to obtain this critical parameter under their specific experimental conditions. Accurate CMC determination will enable the optimization of formulations to leverage the unique properties of this compound, leading to enhanced product performance and efficacy.

References

An In-depth Technical Guide to the Interaction of Myristyl Betaine with Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl Betaine (N,N-dimethyl-N-tetradecylglycine) is a zwitterionic surfactant belonging to the alkyl betaine class of amphiphiles. Its structure comprises a hydrophilic carboxylate head group and a hydrophobic 14-carbon alkyl chain. This amphiphilic nature drives its interaction with and partitioning into lipid bilayers, the fundamental structure of cellular membranes. Understanding the physicochemical principles governing this interaction is crucial for applications ranging from drug delivery systems, where it might act as a penetration enhancer, to its use in personal care products, where its effects on skin lipids are of interest.

This technical guide provides a comprehensive overview of the core principles of this compound's interaction with lipid bilayers. Due to a notable scarcity of published research specifically quantifying the interaction of this compound, this document will draw upon established principles of surfactant-membrane interactions and utilize data from structurally similar alkyl betaines (e.g., lauryl betaine [C12] and cetyl betaine [C16]) as illustrative examples. This approach provides a robust framework for understanding and predicting the behavior of this compound.

Physicochemical Properties of this compound

This compound's zwitterionic nature, possessing both a positive (quaternary ammonium) and negative (carboxylate) charge on its headgroup, results in a net neutral charge over a wide pH range. This characteristic distinguishes its interaction with charged lipid membranes from that of purely ionic surfactants.

Table 1: General Physicochemical Properties of this compound and Related Alkyl Betaines

| Property | This compound (C14) | Lauryl Betaine (C12) (for comparison) | Cetyl Betaine (C16) (for comparison) |

| Chemical Formula | C18H37NO2 | C16H33NO2 | C20H41NO2 |

| Molar Mass | 299.5 g/mol [1] | 271.4 g/mol | 327.6 g/mol |

| Critical Micelle Concentration (CMC) | Data not available | ~0.5 - 1.0 mM[2] | Data available for mixed systems[3] |

Note: CMC values are highly dependent on experimental conditions such as temperature, pH, and ionic strength.

Interaction with Lipid Bilayers

The interaction of surfactants with lipid bilayers is a multi-stage process, beginning with the partitioning of surfactant monomers into the membrane, followed by membrane saturation, and potentially leading to the solubilization of the bilayer into mixed micelles.

Partitioning and Thermodynamics

The partitioning of surfactant monomers from the aqueous phase into the lipid bilayer is a key initial step. This process is quantified by the partition coefficient (K), which is the ratio of the surfactant concentration in the lipid phase to that in the aqueous phase at equilibrium. The thermodynamics of this process can be investigated using techniques like Isothermal Titration Calorimetry (ITC), which directly measures the heat changes upon interaction, allowing for the determination of the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of partitioning.

Table 2: Illustrative Thermodynamic Parameters of Surfactant Partitioning into Lipid Bilayers (Comparative Data)

| Surfactant | Lipid System | Partition Coefficient (K) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |

| Octyl Glucoside | POPC | 120 M-1 | -5.2 | 1.3 | 6.5 |

| Triton X-100 | DMPC | ~1.6 x 104 M-1 | -5.7 | -1.7 | 4.0 |

Data for illustrative purposes to show typical values for other surfactant systems.

Effects on Membrane Phase Transitions

The incorporation of surfactants into a lipid bilayer can perturb the ordered packing of the lipid acyl chains, leading to changes in the gel-to-liquid crystalline phase transition temperature (Tm) and the enthalpy of this transition (ΔHm). These effects can be precisely measured using Differential Scanning Calorimetry (DSC). Generally, the insertion of foreign molecules into the bilayer disrupts the cooperative melting of the lipid chains, leading to a broadening of the transition peak and often a decrease in Tm.

Table 3: Illustrative Effects of Surfactants on the Main Phase Transition of Dipalmitoylphosphatidylcholine (DPPC) Bilayers (Comparative Data)

| Surfactant | Concentration (mol%) | ΔTm (°C) | ΔHm (% change) |

| Triton X-100 | 5 | -1.2 | -25% |

| Sodium Dodecyl Sulfate (SDS) | 10 | -2.5 | -40% |

Data is conceptual and for illustrative purposes to demonstrate expected trends.

Effects on Membrane Fluidity and Order

Membrane fluidity is a measure of the freedom of movement of lipid molecules within the bilayer. Surfactants can increase membrane fluidity by disrupting the ordered packing of the lipid acyl chains. This can be experimentally determined using fluorescence spectroscopy, particularly by measuring the fluorescence anisotropy of membrane-incorporated probes like 1,6-diphenyl-1,3,5-hexatriene (DPH). A decrease in fluorescence anisotropy typically indicates an increase in membrane fluidity.

Membrane Solubilization

At concentrations above the critical micelle concentration (CMC), surfactants can solubilize the lipid bilayer, leading to the formation of mixed micelles. This process is generally described by a three-stage model:

-

Vesicle Saturation: Surfactant monomers partition into the lipid bilayer until the membrane is saturated.

-

Vesicle-Micelle Coexistence: The saturated bilayer begins to break down, forming mixed micelles that coexist with the remaining lamellar structures.

-

Complete Solubilization: The lipid bilayer is completely disrupted, and all lipids and surfactants are incorporated into mixed micelles.

Biological Implications and Mechanism of Action

While this compound is widely used in cosmetic and personal care formulations, its specific biological mechanisms of action at the molecular level are not well-documented. However, studies on its close structural analog, lauryl betaine, provide significant insights into a potential antifungal mechanism.

Inhibition of Ergosterol Biosynthesis by Lauryl Betaine

Research has shown that lauryl betaine exhibits antifungal activity against fungi such as Malassezia restricta and Cryptococcus neoformans.[4][5] The mechanism of this activity has been linked to the disruption of cell membrane synthesis, specifically the inhibition of the ergosterol biosynthesis pathway. Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability and cell death.

A key study noted that mutants with deficiencies in genes related to ergosterol synthesis were highly sensitive to lauryl betaine. This suggests that lauryl betaine targets one or more enzymatic steps in this pathway.

A Note on this compound's Antifungal Activity

Intriguingly, the same study that identified lauryl betaine's effect on ergosterol synthesis used a 2:1 mixture of lauryl betaine to this compound to enhance solubility. The authors noted that this compound alone did not exhibit antifungal activity in their initial screening. This suggests that the seemingly minor difference of two carbons in the alkyl chain length can have a profound impact on the biological activity of these molecules, and that this compound may not share the same mechanism of action as its shorter-chain analog. Further research is needed to clarify the specific interactions of this compound with fungal membranes and its potential biological effects.

Experimental Protocols

The following section details common experimental protocols used to characterize the interaction of surfactants with lipid bilayers.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method measures the surface tension of a solution as a function of surfactant concentration. The CMC is identified as the concentration at which the surface tension ceases to decrease significantly.

Protocol:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Create a dilution series from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

-

Measure the surface tension of each solution using a calibrated tensiometer.

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

Determine the CMC from the intersection of the two linear regions of the plot.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of phase transition temperatures and enthalpies.

References

- 1. This compound | C18H37NO2 | CID 64672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Antifungal Mechanism of Action of Lauryl Betaine Against Skin-Associated Fungus Malassezia restricta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal Mechanism of Action of Lauryl Betaine Against Skin-Associated Fungus Malassezia restricta - PubMed [pubmed.ncbi.nlm.nih.gov]

Myristyl Betaine: A Technical Whitepaper on Biodegradability and Environmental Impact

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the biodegradability and environmental impact of Myristyl Betaine (CAS No: 2601-33-4), a zwitterionic surfactant widely used in cosmetic and personal care formulations.[1][2] It synthesizes available research data on its environmental fate, focusing on aerobic biodegradability and aquatic toxicity. Detailed experimental protocols for key assessment methods are provided, alongside structured data tables and a workflow visualization to facilitate a deeper understanding for research and development professionals.

Introduction to this compound

This compound, chemically known as 2-[dimethyl(tetradecyl)azaniumyl]acetate, is an amphoteric surfactant belonging to the alkyl betaine class of compounds.[1][3] Its molecular formula is C18H37NO2.[3] As a zwitterionic molecule, it possesses both a positive and a negative charge, resulting in a net neutral charge over a wide pH range. This structure imparts desirable properties, making it a versatile ingredient in various formulations.

Key Functions & Applications: this compound is primarily utilized in cosmetics and personal care products for its functions as a:

-

Surfactant and Cleansing Agent: It effectively reduces surface tension, allowing for the mixing of oil and water to remove dirt and oils.

-

Foam Booster: It enhances the volume and stability of foam in products like shampoos and body washes.

-

Conditioning Agent: It is used in hair and skin conditioning products, leaving hair easy to comb and skin in good condition.

-

Antistatic Agent: It reduces electrostatic charges, particularly in hair care products.

The U.S. EPA has classified this compound as a "Green circle" chemical, indicating it has been verified to be of low concern based on experimental and modeled data.

Biodegradability Assessment

The environmental fate of a surfactant is critically dependent on its biodegradability. This compound is considered to be readily biodegradable, meaning it is expected to be rapidly broken down by microorganisms in the environment.

Quantitative Biodegradability Data

Data from standardized tests, primarily following OECD (Organisation for Economic Co-operation and Development) guidelines, confirms its high potential for ultimate aerobic biodegradation.

| Test Guideline | Inoculum | Test Duration | Degradation | Result | Source |

| OECD 301 B (CO2 Evolution Test) | Activated Sludge | 28 days | 95.6%* | Readily Biodegradable |

*Note: This specific result is for Lauryl Betaine, a closely related C12 alkyl betaine. The safety data sheet indicates that this compound is considered readily biodegradable by analogy due to structural similarity. Alkyl betaines as a class are confirmed in various studies to be readily biodegradable under aerobic conditions.

Experimental Protocol: OECD Test Guideline 301 B - CO2 Evolution Test

This protocol outlines the methodology for determining the ultimate aerobic biodegradability of an organic substance.

1. Principle: A predetermined concentration of the test substance (this compound) is incubated in a mineral medium with a low concentration of activated sludge inoculum. The degradation process is monitored by measuring the amount of carbon dioxide (CO2) produced over a 28-day period. The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to its theoretical maximum (ThCO2).

2. Apparatus:

- Incubation flasks with gas-tight seals.

- CO2-free air supply system.

- CO2 absorption train (e.g., flasks containing a known concentration of barium hydroxide or sodium hydroxide).

- Titration equipment or a Total Organic Carbon (TOC) analyzer.

- Temperature-controlled incubator or water bath (20-25°C).

3. Procedure:

- Preparation: The test substance is dissolved in a mineral salt medium. The theoretical CO2 production (ThCO2) is calculated based on the chemical formula of this compound (C18H37NO2).

- Inoculum: Activated sludge from a wastewater treatment plant is collected, washed, and aerated.

- Incubation: The test substance, mineral medium, and inoculum are added to the incubation flasks. Typically, the test substance concentration is between 10 and 20 mg/L.

- Controls: Three types of control flasks are run in parallel:

- Blank Control: Inoculum and mineral medium only (to measure CO2 from the inoculum).

- Reference Control: A readily biodegradable reference substance (e.g., sodium benzoate) is used to verify the viability of the inoculum.

- Toxicity Control: Test substance plus the reference substance to check for inhibitory effects.

- Aeration & CO2 Trapping: CO2-free air is passed through the flasks. The effluent gas is bubbled through the CO2 absorption traps.

- Measurement: The amount of CO2 produced is measured at regular intervals by titrating the remaining alkali in the absorption traps or by analyzing the inorganic carbon content.

4. Data Interpretation:

- The percentage of degradation is calculated as: % Degradation = (CO2 produced - CO2 from blank) / ThCO2 * 100.

- A substance is considered "readily biodegradable" if it reaches a degradation level of ≥ 60% within the 28-day test period and within a "10-day window" following the onset of degradation (i.e., the day degradation reaches 10%).

Environmental Impact and Ecotoxicity

While readily biodegradable, the potential for aquatic toxicity before degradation occurs is a key component of a surfactant's environmental risk profile. This compound is classified as toxic to aquatic life, and harmful to aquatic life with long-lasting effects.

Quantitative Ecotoxicity Data

Ecotoxicity is assessed across different trophic levels, including invertebrates (e.g., daphnia) and algae.

| Organism | Endpoint | Exposure Duration | Concentration (mg/L) | Test Guideline | Classification | Source |

| Daphnia magna (Water Flea) | EC50 | 48 hours | 5.3 | OECD 202 | Toxic to aquatic invertebrates | |

| Algae | - | - | - | - | Toxic to algae (by analogy) |

Bioaccumulation and PBT Assessment

-

Bioaccumulation: this compound is not considered to be potentially bioaccumulable.

-

PBT Assessment: The substance is not considered to be Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulating (vPvB).

Experimental Protocol: OECD Test Guideline 202 - Daphnia sp. Acute Immobilisation Test

This protocol details the method for determining the acute toxicity of a substance to aquatic invertebrates.

1. Principle: Young daphnids (Daphnia magna), aged less than 24 hours, are exposed to the test substance at a range of concentrations for a 48-hour period. The concentration at which 50% of the daphnids are immobilized (EC50) is determined. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

2. Apparatus:

- Glass test vessels (e.g., beakers).

- Temperature-controlled environment (20 ± 2°C) with a defined light-dark cycle.

- Culture vessels for maintaining a healthy stock of Daphnia magna.

- Microscope or magnifying lens for observing the daphnids.

3. Procedure:

- Test Organisms: Healthy, young daphnids are selected from a thriving culture.

- Test Solutions: A series of test concentrations are prepared by diluting a stock solution of this compound. A dilution factor of 2.2 is commonly used. A control group (no test substance) is also prepared.

- Exposure: At least 20 daphnids, divided into at least four replicate groups, are exposed to each test concentration and the control. The test vessels are filled with the solutions, and the daphnids are introduced. They are not fed during the test.

- Observations: The number of immobilized daphnids in each vessel is recorded at 24 and 48 hours. Water quality parameters like pH, dissolved oxygen, and temperature are also monitored.

4. Data Analysis:

- The percentage of immobilized daphnids at each concentration is calculated for the 48-hour exposure period.

- The 48h-EC50 value is determined using statistical methods, such as probit analysis or logistic regression, which model the relationship between concentration and effect.

Visualized Workflow: Environmental Risk Assessment

The following diagram illustrates the logical workflow for assessing the environmental risk of a surfactant like this compound, integrating biodegradability and ecotoxicity data.

Caption: Workflow for Surfactant Environmental Risk Assessment.

Conclusion

The available data indicates that this compound is a readily biodegradable substance, suggesting a low potential for persistence in the environment. However, its classification as toxic to aquatic organisms, with a 48-hour EC50 of 5.3 mg/L for Daphnia magna, highlights the potential for acute environmental impact upon direct release into aquatic systems. The substance is not considered bioaccumulative or PBT. For researchers and formulators, this profile underscores the importance of responsible use and disposal, ensuring that wastewater containing this compound is effectively treated to allow for biodegradation and mitigate potential ecotoxicological effects. Further research could focus on the chronic toxicity to aquatic organisms and the biodegradation pathways under anaerobic conditions to build a more complete environmental profile.

References

For Immediate Release

A comprehensive technical guide exploring the antifungal properties of Myristyl Betaine and its related compounds has been compiled for researchers, scientists, and drug development professionals. This document delves into the core scientific data, experimental methodologies, and underlying mechanisms of action of these amphoteric surfactants.

While initial investigations revealed this compound to be devoid of direct antifungal activity, this guide illuminates the significant antifungal potential harbored by other members of the alkyl betaine family, particularly Lauryl Betaine. The following sections provide a detailed analysis of the existing research, presenting quantitative data, experimental protocols, and visual representations of the key findings.

Quantitative Analysis of Antifungal Efficacy

The antifungal activity of various betaine derivatives has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a microorganism. The data from these studies are summarized below for comparative analysis.

| Compound | Fungal Strain | MIC (μg/mL) | Reference |

| This compound | Malassezia restricta | No activity observed | [1][2][3][4] |

| Lauryl Betaine | Malassezia restricta | 1500-3000 | [1] |

| Lauryl Betaine | Cryptococcus neoformans | 4.5 | |

| Cocamidopropyl Betaine | Malassezia restricta | 75-1500 | |

| Fluconazole (Reference) | Cryptococcus neoformans | 16 |

Experimental Protocols

A standardized approach is crucial for the reliable assessment of antifungal properties. The following section outlines the key experimental methodologies employed in the cited research.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of betaine derivatives against fungal strains is determined using a broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

A. For Malassezia restricta

A modified broth serial dilution method is utilized.

-

Inoculum Preparation: Malassezia restricta is cultured on Leeming and Notman Agar (LNA) for three days at 34°C.

-

Compound Dilution: The test compounds are serially diluted in melted LNA medium to achieve final concentrations ranging from 0.375 to 6 mg/mL.

-

Inoculation and Incubation: The prepared fungal suspension is added to each dilution. The plates are then incubated for three days at 34°C.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible fungal growth.

B. For Cryptococcus neoformans

A standard broth serial dilution method is employed.

-

Inoculum Preparation: Cryptococcus neoformans is cultured in a suitable broth medium.

-

Compound Dilution: The betaine derivatives and a reference antifungal drug, such as fluconazole, are serially diluted in the broth medium. Final concentrations for betaine derivatives typically range from 0.28 to 288 μg/mL, and for fluconazole from 0.125 to 128 μg/mL.

-

Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are then incubated under appropriate conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits fungal growth.

Mechanism of Action: Targeting Ergosterol Synthesis

Research into the antifungal mechanism of Lauryl Betaine has revealed its ability to disrupt the integrity of the fungal cell membrane by inhibiting the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its disruption leads to cell lysis and death.

Transcriptome analysis of Cryptococcus neoformans and Malassezia restricta treated with Lauryl Betaine showed a significant upregulation of genes involved in the ergosterol biosynthesis pathway. This compensatory upregulation is a strong indicator that the pathway is being targeted and inhibited by the compound.

The key steps in the proposed mechanism are:

-

Inhibition of Ergosterol Synthesis: Lauryl Betaine interferes with the enzymatic reactions in the ergosterol biosynthesis pathway.

-

Depletion of Ergosterol: The inhibition leads to a decrease in the concentration of ergosterol in the fungal cell membrane.

-

Increased Membrane Permeability: The altered membrane composition results in increased permeability and instability.

-

Cell Death: The loss of membrane integrity ultimately leads to the death of the fungal cell.

Conclusion

While this compound does not exhibit antifungal properties, this technical guide highlights the promising antifungal activity of related alkyl betaines, particularly Lauryl Betaine. The data presented underscores the potential of these compounds as effective antifungal agents, with a clear mechanism of action targeting the fungal cell membrane's ergosterol biosynthesis. Further research into the structure-activity relationships of betaine derivatives could lead to the development of novel and potent antifungal drugs for various applications.

References

Myristyl Betaine: A Technical Guide for Life Science Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myristyl Betaine, with the systematic name (N,N-Dimethylmyristylammonio)acetate, is a zwitterionic surfactant belonging to the alkyl betaine class of compounds. Its structure comprises a hydrophobic 14-carbon alkyl chain (myristyl group) and a hydrophilic headgroup containing both a quaternary ammonium cation and a carboxylate anion, resulting in a net neutral charge over a wide pH range. This amphipathic nature makes this compound an effective biochemical reagent for a variety of applications in life sciences, particularly where the preservation of protein structure and function is critical.

This technical guide provides an in-depth overview of this compound's properties, its applications in protein biochemistry, cell lysis, and its potential in drug delivery systems. Detailed experimental protocols and visualizations are included to assist researchers in effectively utilizing this versatile surfactant.

Physicochemical Properties

This compound's utility as a biochemical reagent is underpinned by its physicochemical properties. As a zwitterionic surfactant, it exhibits characteristics of both anionic and cationic surfactants while generally being milder and less denaturing to proteins.

Data Presentation: Properties of this compound and Related Surfactants

| Property | This compound | Hexadecylbetaine (related zwitterionic surfactant) | 3-(N,N-dimethyl myristyl ammonio) propanesulfonate (TPS) (related zwitterionic surfactant) |

| Molecular Formula | C₁₈H₃₇NO₂ | C₂₁H₄₅NO₃S | C₁₉H₄₁NO₃S |

| Molecular Weight ( g/mol ) | 299.49[1] | 391.65 | Not specified |

| Critical Micelle Concentration (CMC) | Not explicitly found in searches. Estimated to be in the low millimolar (mM) range based on structurally similar surfactants. | ~0.077 mM (~0.003% w/v) | Not specified |

| Appearance | Typically a liquid or solid[2] | Solid | Not specified |

| Key Features | Zwitterionic, mild, non-denaturing, compatible with a wide range of pH and ionic strengths.[3] | Zwitterionic, mild, effective in solubilizing membrane proteins while preserving function. | Effective in solubilizing tissues while preserving enzyme activity. |

Applications in Life Science Research

This compound's mild yet effective surfactant properties make it a valuable tool in several areas of life science research.

Protein Biochemistry: Solubilization and Stabilization

Zwitterionic surfactants like this compound are often preferred for protein studies because they are less likely to cause denaturation compared to ionic surfactants. They can be used to solubilize membrane proteins and prevent aggregation of purified proteins.

The betaine headgroup itself is known to act as an osmolyte, which can stabilize protein structures by being preferentially excluded from the protein surface, promoting a more compact, folded state. Studies on betaine have shown it can prevent protein misfolding and even disrupt pre-formed aggregates, although the effect can be concentration-dependent.

Cell Lysis and Protein Extraction

This compound can be a key component of cell lysis buffers, particularly for applications where maintaining the native conformation and activity of proteins is crucial, such as in enzyme assays or immunoprecipitation. Its ability to disrupt lipid bilayers facilitates the release of cellular contents.

A study on a structurally similar surfactant, 3-(N,N-dimethyl myristyl ammonio) propanesulfonate (TPS), in combination with a nonionic surfactant, demonstrated effective solubilization of keratinocytes and mouse skin while preserving the activity of the enzyme GAPDH. A total surfactant concentration of 0.5% (w/v) was used in this study. This suggests that this compound could be used in similar formulations for gentle but effective cell and tissue lysis.

Potential in Drug Delivery

The class of zwitterionic surfactants, including betaines, is being explored for applications in drug delivery systems. Their biocompatibility and ability to form stable micelles make them potential carriers for hydrophobic drugs, enhancing their solubility and bioavailability. While specific research on this compound in this area is limited, the general properties of alkyl betaines suggest its potential for such applications.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound. Note that specific concentrations and conditions may require optimization for different cell types and target proteins.

General Workflow for Cell Lysis and Protein Extraction

This workflow illustrates the basic steps for preparing a protein lysate from cultured cells using a this compound-based buffer.

Caption: General workflow for cell lysis and protein extraction.

Detailed Protocol for Mammalian Cell Lysis

This protocol is adapted from methods used for similar zwitterionic detergents and provides a starting point for using this compound for the extraction of total soluble proteins from mammalian cells.

Materials:

-

Cultured mammalian cells (adherent or suspension)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer:

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1 mM EDTA

-

0.1-1.0% (w/v) this compound (concentration to be optimized)

-

Protease and phosphatase inhibitor cocktail (added fresh)

-

-

Cell scraper (for adherent cells)

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

Procedure:

-

Cell Harvesting:

-

Adherent cells: Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet once with ice-cold PBS.

-

-

Cell Lysis:

-

Adherent cells: After removing the PBS, add an appropriate volume of ice-cold Lysis Buffer to the plate (e.g., 0.5-1.0 mL for a 10 cm dish).

-

Suspension cells: Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 100-500 µL for a pellet from a 10 cm dish).

-

Incubate on ice for 15-30 minutes with occasional gentle agitation.

-

-

Lysate Collection:

-

Adherent cells: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Suspension cells: The lysate is already in a microcentrifuge tube.

-

-

Clarification of Lysate:

-

Centrifuge the lysate at high speed (e.g., 14,000-16,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.

-

-

Downstream Processing:

-

The protein lysate is now ready for protein concentration determination (e.g., BCA assay) and downstream applications such as Western blotting, immunoprecipitation, or enzyme assays. For long-term storage, the lysate should be aliquoted and stored at -80°C.

-

Experimental Workflow for Membrane Protein Solubilization

This diagram outlines the key steps for solubilizing membrane proteins using this compound.

Caption: Workflow for membrane protein solubilization.

Signaling Pathways and Logical Relationships

Caption: Postulated influence of Betaine on APP processing.

Conclusion

This compound is a valuable and versatile zwitterionic surfactant for life science research. Its mild, non-denaturing properties make it particularly well-suited for applications involving the solubilization and stabilization of proteins, especially sensitive membrane proteins and enzymes. While further research is needed to fully elucidate its specific physicochemical parameters, such as its definitive CMC, and its potential roles in cellular signaling and drug delivery, the available data on structurally similar compounds provide a strong foundation for its effective use in the laboratory. The protocols and information provided in this guide are intended to empower researchers to harness the benefits of this compound in their experimental workflows.

References

Methodological & Application

Application Notes and Protocols for Solubilizing Membrane Proteins Using Myristyl Betaine

For Researchers, Scientists, and Drug Development Professionals

Introduction to Myristyl Betaine

This compound is a zwitterionic detergent that has emerged as a valuable tool for the solubilization and stabilization of membrane proteins. Its amphipathic nature, possessing a hydrophobic 14-carbon alkyl (myristyl) chain and a hydrophilic headgroup with both a positive and a negative charge, allows it to effectively disrupt lipid bilayers and form mixed micelles with membrane proteins, thereby extracting them into an aqueous solution.[1] As a zwitterionic detergent, this compound offers a balance of properties between ionic and non-ionic detergents. It is generally milder than ionic detergents like SDS, reducing the likelihood of protein denaturation, while often being more effective at disrupting protein-protein interactions than some non-ionic detergents.[1][2] These characteristics make it a suitable candidate for solubilizing a variety of membrane proteins, including G-protein coupled receptors (GPCRs) and ion channels, for downstream applications such as structural biology, functional assays, and drug screening.[3]

Physicochemical Properties of this compound

Understanding the physicochemical properties of a detergent is crucial for optimizing solubilization protocols. Key parameters for this compound are summarized below.

| Property | Value | Unit | Reference |

| Chemical Formula | C₁₈H₃₇NO₂ | [4] | |

| Molecular Weight | 299.49 | g/mol | |

| Critical Micelle Concentration (CMC) | 0.34 | mM | |

| Aggregation Number | 65 | ||

| Micelle Molecular Weight | ~19,500 | Da |

Experimental Protocols

General Workflow for Membrane Protein Solubilization

The following diagram illustrates a general workflow for the solubilization of membrane proteins using this compound.

Protocol 1: Solubilization of a Target G-Protein Coupled Receptor (GPCR)

This protocol provides a starting point for the solubilization of a recombinant GPCR expressed in mammalian cells. Optimization of detergent concentration, buffer composition, and incubation time is recommended for each specific GPCR.

Materials:

-

Cell pellet expressing the target GPCR

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

-

Solubilization Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% (v/v) glycerol, with varying concentrations of this compound (e.g., 0.5%, 1.0%, 2.0% w/v)

-

Dounce homogenizer

-

Ultracentrifuge and appropriate tubes

-

End-over-end rotator

Procedure:

-

Membrane Preparation:

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Homogenize the cells using a Dounce homogenizer on ice.

-

Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in a small volume of Lysis Buffer. Determine the protein concentration using a suitable assay (e.g., BCA).

-

-

Solubilization:

-

Dilute the membrane preparation to a final protein concentration of 5-10 mg/mL in Solubilization Buffer containing the desired concentration of this compound. A common starting point is a detergent-to-protein ratio of 10:1 (w/w).

-

Incubate the mixture for 1-2 hours at 4°C with gentle end-over-end rotation.

-

Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

-

Carefully collect the supernatant, which contains the solubilized GPCR.

-

-

Downstream Processing:

-

The solubilized GPCR is now ready for purification, typically starting with affinity chromatography if the protein is tagged (e.g., with a His-tag or FLAG-tag).

-

It is crucial to include this compound at a concentration above its CMC in all subsequent buffers to maintain the protein in a soluble state.

-

Protocol 2: Solubilization and Reconstitution of an Ion Channel for Functional Studies

This protocol describes a general procedure for solubilizing an ion channel and reconstituting it into liposomes for functional analysis, such as patch-clamping.

Materials:

-

Purified or partially purified membrane fraction containing the ion channel of interest

-

Solubilization Buffer: 20 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT, with varying concentrations of this compound (e.g., 1-2% w/v)

-

Lipids (e.g., a 3:1 mixture of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho- (1'-rac-glycerol) (POPG)) dissolved in chloroform

-

Dialysis Buffer: 20 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT

-

Bio-Beads SM-2 or similar detergent removal resin

-

Dialysis tubing (e.g., 10 kDa MWCO)

Procedure:

-

Solubilization:

-

Resuspend the membrane fraction to a protein concentration of 2-5 mg/mL in Solubilization Buffer containing this compound.

-

Incubate on ice for 30-60 minutes with occasional gentle mixing.

-

Centrifuge at 100,000 x g for 30 minutes at 4°C to remove unsolubilized material.